molecular formula C14H19N5OS B7141609 N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide

N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide

Cat. No.: B7141609
M. Wt: 305.40 g/mol
InChI Key: RTVUKZXZKHVYKW-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperazine ring

Properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-17-12(4-5-16-17)11-15-14(20)19-8-6-18(7-9-19)13-3-2-10-21-13/h2-5,10H,6-9,11H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVUKZXZKHVYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=O)N2CCN(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the reaction of 2-methylpyrazole with a suitable alkylating agent to introduce the methyl group at the 3-position. This intermediate is then reacted with 4-thiophen-2-ylpiperazine-1-carboxamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The pyrazole and piperazine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The thiophene ring may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylpyrazol-3-yl)methyl]-4-phenylbenzamide
  • N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
  • N’,N’-Diethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine

Uniqueness

N-[(2-methylpyrazol-3-yl)methyl]-4-thiophen-2-ylpiperazine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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